

Troubleshooting AGN-201904 stability and storage

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Compound of Interest

Compound Name: AGN-201904

Cat. No.: B1665648

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Technical Support Center: AGN-201904

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AGN-201904**.

Frequently Asked Questions (FAQs)

1. What is **AGN-201904** and what is its primary mechanism of action?

AGN-201904 is an acid-stable, slowly absorbed pro-drug of omeprazole, a well-known proton pump inhibitor (PPI). Once in the systemic circulation, **AGN-201904** is rapidly converted to its active form, omeprazole.[1] Omeprazole acts by irreversibly inhibiting the H⁺/K⁺ ATPase (proton pump) on the secretory surface of gastric parietal cells.[2][3] This inhibition is the final step in gastric acid secretion, leading to a profound and prolonged reduction in stomach acid production.[3]

2. What are the recommended storage conditions for **AGN-201904** powder?

For optimal stability, **AGN-201904** powder should be stored under the following conditions:

Storage Duration	Temperature	Additional Conditions
Short-term (days to weeks)	0 - 4°C	Dry and dark
Long-term (months to years)	-20°C	Dry and dark

3. How should I prepare and store stock solutions of **AGN-201904**?

AGN-201904 is soluble in DMSO. For in vivo studies, a common formulation involves dissolving the compound first in a small amount of DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS.

Recommended storage for stock solutions is as follows:

Storage Duration	Temperature
Short-term (days to weeks)	0 - 4°C
Long-term (months)	-20°C

4. I am observing unexpected degradation of my **AGN-201904** sample. What are the likely causes?

As a pro-drug of omeprazole, **AGN-201904**'s stability can be influenced by factors that affect omeprazole. Omeprazole is known to be labile in acidic conditions and susceptible to oxidative and photolytic degradation. Exposure of your **AGN-201904** samples to strong acids, oxidizing agents, or prolonged light may lead to degradation. It is also crucial to adhere to the recommended storage conditions for both the solid compound and its solutions.

5. How can I assess the stability of my **AGN-201904** samples?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used to quantify the amount of intact **AGN-201904** and detect the presence of any degradation products. A detailed experimental protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of **AGN-201904-Z** (the sodium salt of **AGN-201904**) from a clinical study in healthy volunteers. This data can serve as a reference for expected in vivo performance.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of **AGN-201904-Z** (600 mg/day) vs. Esomeprazole (40 mg/day) on Day 5

Parameter	AGN-201904-Z	Esomeprazole
Pharmacodynamics		
Median 24-h intragastric pH	Significantly higher (p<0.0001)	-
Median nocturnal intragastric pH	Significantly higher (p<0.0001)	-
% Time with intragastric pH \geq 4 (24-h)	1.5 times higher	-
% Time with intragastric pH \geq 5 (24-h)	1.7 times higher	-
% Time with intragastric pH \geq 4 (nocturnal)	2.2 times higher	-
% Time with intragastric pH \geq 5 (nocturnal)	2.9 times higher	-
Pharmacokinetics		
AUC of Omeprazole	Twice that of esomeprazole	-

Experimental Protocols

Protocol: Forced Degradation Study of **AGN-201904**

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of **AGN-201904** under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of **AGN-201904** and to develop a stability-indicating analytical method.

Materials:

- **AGN-201904**
- HPLC or LC-MS/MS system with a suitable detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Calibrated pH meter
- Photostability chamber
- Oven

Methodology:

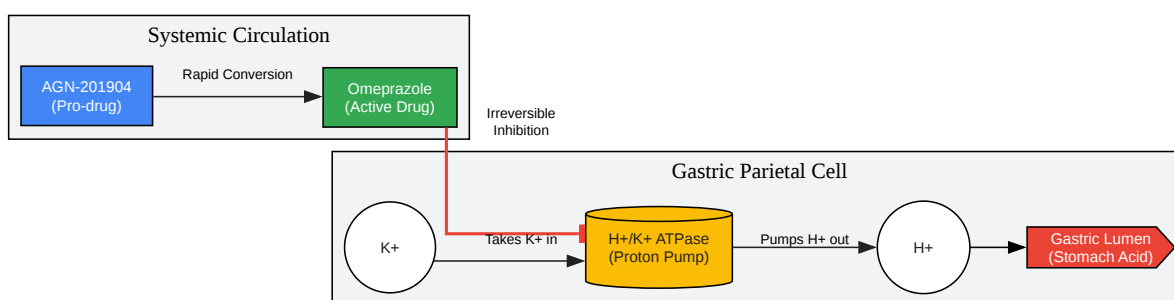
- Preparation of Stock Solution: Prepare a stock solution of **AGN-201904** in a suitable solvent (e.g., DMSO or ACN:Water mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
- Thermal Degradation: Expose the solid **AGN-201904** powder to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, expose the stock solution to the same temperature.
- Photolytic Degradation: Expose the solid **AGN-201904** powder and the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Sample Analysis:
 - Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method. A validated LC-MS/MS method has been used to determine **AGN-201904** concentrations in plasma.^[4]
 - Example HPLC Conditions (starting point, optimization required):
 - Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
 - Mobile Phase: Gradient elution with A) 0.1% Formic acid in Water and B) Acetonitrile.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at an appropriate wavelength (e.g., 302 nm for omeprazole)
 - Injection Volume: 10 µL
- Data Analysis:
 - Calculate the percentage of degradation of **AGN-201904** in each stress condition.

- Identify and characterize the major degradation products using mass spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.
- Assess the peak purity of the **AGN-201904** peak in the presence of its degradation products to demonstrate the specificity of the analytical method.

Visualizations

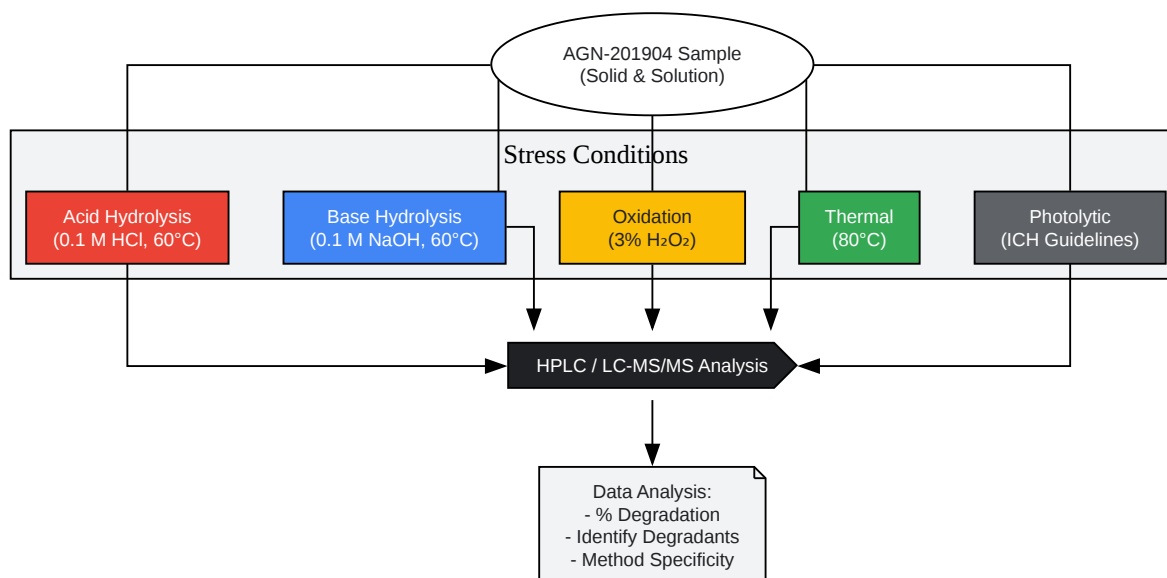
Signaling Pathway of AGN-201904



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Caption: Mechanism of action of **AGN-201904**.

Experimental Workflow for Forced Degradation Study



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Caption: Workflow for the forced degradation study of **AGN-201904**.

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